3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid

Medicinal Chemistry Physicochemical Properties Drug Design

Researchers exploring kinase SAR require building blocks with defined substitution to avoid ambiguous activity data. This 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid features a propanoic acid at the 3-position, offering a low LogP (0.08) and versatile carboxylic acid handle. Key advantages: • Position-specific scaffold ensures accurate SAR and eliminates functional interchangeability risks. • Optimized solubility for drug-like kinase inhibitor development. • Ready for bioconjugation or parallel library synthesis via amide coupling. Trusted purity and global availability from BenchChem.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 1246520-77-3
Cat. No. B1400569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid
CAS1246520-77-3
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2N=C1)CCC(=O)O
InChIInChI=1S/C9H9N3O2/c13-8(14)4-3-7-6-2-1-5-10-9(6)12-11-7/h1-2,5H,3-4H2,(H,13,14)(H,10,11,12)
InChIKeyCGBKNASBQWYQQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic Acid: Heterocyclic Scaffold for Drug Discovery


3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core with a propanoic acid substituent at the 3-position . This bicyclic scaffold is part of a broader class of pyrazolopyridines that are widely explored in medicinal chemistry due to their ability to interact with various biological targets, including kinases [1]. The presence of the carboxylic acid moiety provides a versatile handle for further chemical derivatization, making it a valuable building block in the synthesis of more complex, biologically active molecules .

Heterocyclic scaffold for kinase inhibitor research
Carboxylic acid handle for amide bond conjugation
Class-level evidence supports TBK1 lead generation

3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic Acid: Lack of Generic Substitution


Generic substitution among pyrazolopyridine carboxylic acids is not straightforward due to the significant impact of both the position and nature of the acidic side chain on physicochemical properties and target engagement. While the core scaffold is shared, the specific substitution pattern dictates a compound's lipophilicity, solubility, and ability to form key interactions with biological targets [1]. For instance, altering the propanoic acid side chain at the 3-position to a different position or to a simple carboxylic acid can result in a marked change in the calculated LogP, a key predictor of drug-likeness and membrane permeability [2]. This positional specificity is critical in structure-activity relationships (SAR), meaning that compounds with even minor structural differences can exhibit divergent biological activities and are not functionally interchangeable in research or development settings.

Positional sensitivity
Acid side chain position strongly influences calculated LogP and permeability profile.
Target engagement mismatch
Minor scaffold modifications may shift kinase binding and functional response.
Solubility and drug-likeness
Substitution pattern dictates aqueous solubility; near analogs may not transfer.

3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic Acid: Physicochemical and Class-Level Evidence


Hydrophilicity vs. Related Carboxylic Acid Analogs

The target compound's extended propanoic acid chain at the 3-position results in a significantly lower calculated LogP compared to the more compact 1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid analog, indicating substantially higher hydrophilicity [1].

Lipophilicity Comparison
Cross-study comparable
Target LogP 0.08 vs 0.66 (Δ –0.58)
Supports solubility-favorable scaffold selection
Calculated LogP; experimental validation recommended
Medicinal Chemistry Physicochemical Properties Drug Design

Thermal Stability vs. Related 4-Carboxylic Acid Derivative

The 3-(propanoic acid) substitution pattern yields a moderately lower predicted boiling point compared to a related 4-carboxylic acid analog with a similar molecular framework, suggesting a minor but quantifiable difference in intermolecular forces and thermal stability [1].

Thermal Stability
Cross-study comparable
BP 454.3 vs 432.5 °C (Δ +21.8 °C)
May inform purification and handling conditions
Predicted value; experimental confirmation needed
Organic Chemistry Physical Properties Compound Handling

Class-Level Potency as Kinase Inhibitor Scaffold

While specific data for this exact compound is absent, derivatives of the 1H-pyrazolo[3,4-b]pyridine class, which shares the same core, have been optimized to achieve sub-nanomolar inhibition of TANK-binding kinase 1 (TBK1), a key target in oncology and innate immunity [1].

TBK1 Kinase Class Evidence
Class-level inference
Optimized analog IC50 0.2 nM; exact compound data not available
Supports scaffold selection for TBK1 lead generation
Requires validation with this specific building block
Kinase Inhibition TBK1 Cancer Research Immunology

3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic Acid: Key Applications


Lead Generation for Hydrophilic Kinase Inhibitors

The low LogP (0.08) of this scaffold, as established in Section 3, makes it an excellent starting point for medicinal chemistry campaigns aimed at developing kinase inhibitors with improved aqueous solubility and favorable drug-like properties . This is particularly relevant for targets like TBK1, where class-level data indicates the core scaffold can be optimized for potent activity [1].

Chemical Probes for Target Validation

The carboxylic acid moiety is a versatile functional group for bioconjugation, enabling facile attachment of fluorophores, affinity tags, or solid supports via amide bond formation. This compound serves as an ideal core for creating chemical biology probes to study the function and localization of protein targets that engage the pyrazolopyridine scaffold, as informed by the class-level evidence of kinase engagement [1].

Diverse Compound Libraries via Parallel Synthesis

Due to its functional group and validated core, this building block is perfectly suited for parallel synthesis of diverse, focused libraries. Researchers can systematically explore chemical space around the N1, C4, C5, and C6 positions of the pyrazolo[3,4-b]pyridine ring by leveraging the carboxylic acid as a robust anchor point, accelerating the exploration of SAR based on the class's known biological activities [1].

Application
Selection Property
Validation Focus
Hydrophilic kinase inhibitor lead generation
Solubility-favorable scaffold profile
Kinase target engagement in biochemical assays
Target validation probe synthesis
Carboxylic acid conjugation anchor
Bioconjugation efficiency and target pull-down
Parallel synthesis of diverse kinase libraries
Multi-position derivatization handle
SAR exploration and library diversity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1H-pyrazolo[3,4-b]pyridin-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.